molecular formula C3H6Br2 B121459 1,3-Dibromopropane CAS No. 109-64-8

1,3-Dibromopropane

Cat. No. B121459
CAS RN: 109-64-8
M. Wt: 201.89 g/mol
InChI Key: VEFLKXRACNJHOV-UHFFFAOYSA-N
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Description

1,3-Dibromopropane is a halogenated organic compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is a molecule that contains a three-carbon chain with bromine atoms attached to the first and third carbon atoms. This compound has been used in different chemical syntheses and has been observed to undergo a variety of reactions, including reductive elimination, metabolism in biological systems, and photodissociation .

Synthesis Analysis

The synthesis of 1,3-dibromopropane derivatives has been explored in several studies. For instance, (Z)-1,3-Dibromo-2-methoxypropene is prepared from 1,2,3-tribromo-2-methoxypropane with diisopropylamine, and its E-isomer can be obtained through UV irradiation of the Z-isomer . Additionally, 1,3-di(3,3'-dialkyl-2,2'-bithien-5-yl) propanes have been synthesized by lithiation of 3,3'-dialkyl-2,2'-bithiophenes, followed by substitution with 1,3-dibromopropane, which are then polymerized to yield conductive polymers .

Molecular Structure Analysis

The molecular structure of 1,3-dibromopropane and its derivatives has been a subject of vibrational analysis. Studies have shown that compounds like 1,4-dibromopentane, which behave similarly to 1,3-dibromopropane, exist in multiple conformers in the liquid and amorphous solid states . Additionally, the crystal structures of related dibromopropane derivatives have been determined, revealing that in the crystalline state, these compounds exist in specific conformers .

Chemical Reactions Analysis

1,3-Dibromopropane participates in various chemical reactions. Electrochemical reduction of vicinal dibromides, which are structurally related to 1,3-dibromopropane, leads to reductive cleavage and subsequent reactions such as double-bond migration . The compound also undergoes photodissociation, where the bromine atoms are cleaved off, resulting in different fragments and anisotropies . Furthermore, the reduction of α-ω dibromoalkanes, including 1,3-dibromopropane, on different cathodes results in a variety of products, indicating diverse reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dibromopropane are influenced by its structure and the presence of bromine atoms. Its metabolism in rats has shown a marked decrease in hepatic glutathione levels, with various metabolites being excreted, indicating its reactivity in biological systems . The photodissociation study at 234 nm provides insights into the dissociation dynamics and quantum yields of the bromine fragments, which are important for understanding its photochemical behavior .

Scientific Research Applications

Photodissociation Studies

1,3-Dibromopropane has been studied for its photodissociation properties at 234 nm using ion velocity imaging techniques. These studies help in understanding the dynamics of bromine fragments generated from direct dissociation via repulsive potential energy surfaces, providing insights into molecular behavior under specific conditions (Tang et al., 2005).

Thermodynamic and Acoustic Properties

Research on 1,3-Dibromopropane includes understanding its thermodynamic and acoustic properties. Experiments measuring the speed of sound in liquid 1,3-Dibromopropane across different temperatures and pressures have been conducted, contributing to the knowledge of its physical properties (Chorążewski & Skrzypek, 2010).

Coherent Dynamics in Complex Elimination Reactions

The elimination reaction dynamics of 1,3-Dibromopropane have been studied using femtosecond time-resolved mass spectrometry. This research helps in understanding the coherent motion and bond-breaking processes in complex molecular systems (Kötting et al., 2002).

Electrochemical Applications

1,3-Dibromopropane has been studied in the context of electrochemical reactions, particularly in the electro-catalytic reduction at metallic interfaces. This research is significant for understanding its role in dissolving metals and aiding in nanoparticle deposition (Simonet, 2012).

Fluorescence and Thermostability Studies

1,3-Dibromopropane has been utilized as a bridging agent in synthesizing nanometer porphyrin trimers. Studies on these trimers provide insights into their fluorescence properties and thermostability, contributing to the understanding of molecular structures and their effects on optical properties (Shi, 2006).

Synthesis Applications

1,3-Dibromopropane is also used in various synthesis processes. For example, it has been employed in the synthesis of organic salts and surfactants, demonstrating its versatility in chemical reactions and materials science (Abebe & Atlabachew, 2018).

Safety And Hazards

1,3-Dibromopropane is flammable and harmful if swallowed . It causes skin irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Future Directions

Recent research has demonstrated a way to follow ionization and structural changes in gas-phase molecules as they occur . This could lead to a better understanding of reactions with vital roles in chemistry and biology . The study provides new insights into the intricate features and behavior of ions, which could lead to substantial contributions to future research endeavors in related fields such as astrochemistry and materials science .

properties

IUPAC Name

1,3-dibromopropane
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InChI

InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2
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InChI Key

VEFLKXRACNJHOV-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)CBr
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Molecular Formula

C3H6Br2
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DSSTOX Substance ID

DTXSID1021902
Record name 1,3-Dibromopropane
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Molecular Weight

201.89 g/mol
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Physical Description

Colorless liquid with a sweet odor; [HSDB]
Record name 1,3-Dibromopropane
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Boiling Point

167 °C
Record name 1,3-DIBROMOPROPANE
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Flash Point

Flash point: -34.4 °C
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Solubility

1.68 g/L in water at 30 °C. Soluble in alcohol and ether, In water, 1,700 mg/L at 25 °C
Record name 1,3-DIBROMOPROPANE
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Density

1.9712 g/cu cm at 15 °C
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Vapor Pressure

1.36 [mmHg], 1.36 mm Hg at 25 °C
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Product Name

1,3-Dibromopropane

Color/Form

Colorless liquid

CAS RN

109-64-8, 286013-06-7
Record name 1,3-Dibromopropane
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Record name Propane, 1,3-dibromo-
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Melting Point

-36 °C
Record name 1,3-DIBROMOPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,970
Citations
WJ Gensler - Journal of the American Chemical Society, 1948 - ACS Publications
It was reported recently1 that the action of ben-zenesulfonyl chloride with l-amino-2, 3-dibromopropane hydrobromide (I) in sodium hydroxide solution resulted in the formation of an …
Number of citations: 36 pubs.acs.org
SP James, MA Pue, DH Richards - Toxicology Letters, 1981 - Elsevier
Oral administration of 1,3-dibromopropane (2 mmol/kg) to rats resulted in a marked decrease in the level of hepatic glutathione (GSH). Sulphur-containing [ 14 C]-metabolites were …
Number of citations: 19 www.sciencedirect.com
AR Jones, G Wells - Xenobiotica, 1981 - Taylor & Francis
1. The metabolism of 1,3-dibromopropane has been investigated in the rat. Two conjugated metabolites have been isolated from the urine and identified as S-(3-hydroxypropyl)cysteine …
Number of citations: 11 www.tandfonline.com
Y Tang, L Ji, R Zhu, Z Wei, B Zhang - The Journal of Physical …, 2005 - ACS Publications
The photodissociation of 1,3-dibromopropane has been studied at 234 nm using a 2D photofragment ion velocity imaging technique coupled with a [2 + 1] resonance-enhanced …
Number of citations: 18 pubs.acs.org
W Onkenhout, EJC Van Bergen, JHF Van der Wart… - Xenobiotica, 1986 - Taylor & Francis
1. 1, 3-Dibromopropane (1,3-DBP) was administered ip in doses ranging from 5.6 to 54 mg to male Wistar rats. Four different mercapturic acids, viz. N-acetyl-S-3-bromopropyl-(MA I), N-…
Number of citations: 20 www.tandfonline.com
SK Lee, DJ Lee, H Jeong, SR Bista… - Journal of Toxicology …, 2007 - Taylor & Francis
To determine a possible role of glutathione (GSH) conjugation in 1,3-dibromopropane (1,3-DBP)-induced hepatotoxicity and immunotoxicity, female BALB/c mice were treated orally …
Number of citations: 12 www.tandfonline.com
P Klaeboe, B Klewe, K Martinsen, CJ Nielsen… - Journal of molecular …, 1986 - Elsevier
The IR and Raman spectra of 2,2-di(chloromethyl)-1,3-dichloropropane (C(CH 2 Cl) 4 ) and 2,2-di(bromomethyl)-1,3-dibromopropane (C(CH 2 BR) 4 ) were recorded as melts and as …
Number of citations: 21 www.sciencedirect.com
L Postmyr - Journal of molecular structure, 1994 - Elsevier
The molecular structures and conformational compositions of 1-bromo-3-chloropropane (BCP) and 1,3-diiodopropane (DIP) have been studied by gas-phase electron diffraction at 27 …
Number of citations: 11 www.sciencedirect.com
MS Nalewanski, YP Tambouret, ST Lentini… - … Acta Part A: Molecular …, 2005 - Elsevier
The infrared and Raman spectrum of 1,3-dibromopropane is reported in the crystalline, liquid and gaseous states. These measurements are compared to the results of ab initio …
Number of citations: 13 www.sciencedirect.com
PE Farup, R Stolevik - ACTA CHEMICA SCANDINAVICA …, 1974 - actachemscand.org
Gaseous 1, 3-dibromopropane has been studied by electron diffraction at a nozzle temperature of 65 C. Three spectroscopically distinguishable conformera GG, AG, and AA (see Fig. 1) …
Number of citations: 51 actachemscand.org

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